6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3N4/c12-7-3-6(4-8(13)5-7)11-16-15-10-2-1-9(14)17-18(10)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBNZOJFBLQEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2C3=CC(=CC(=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound characterized by its unique triazolo-pyridazine structure and halogen substitutions. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C11H5Cl3N4
- Molecular Weight : 299.5 g/mol
- Structural Features : The compound features a triazolo-pyridazine backbone with chlorine and dichlorophenyl substituents that influence its electronic properties and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Similar triazolo-pyridazine derivatives have shown significant anticancer properties by inhibiting specific kinases involved in cancer progression. The presence of chlorine substituents enhances lipophilicity and bioavailability, potentially increasing therapeutic efficacy against cancer cells .
- Antimicrobial Effects : Compounds with similar structures have been evaluated for their antimicrobial properties. They demonstrated notable effectiveness against various pathogens, indicating the potential of this compound as an antimicrobial agent .
While specific mechanisms for this compound are not fully characterized, it is suggested that the interactions with biological macromolecules such as proteins or enzymes may involve hydrogen bonding and π-π interactions. These interactions are crucial for developing effective inhibitors against molecular targets involved in disease processes.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activity:
| Compound Name | Structural Features | Biological Activity | Similarity Index |
|---|---|---|---|
| 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | Chlorine on position 6 | Anticancer activity | 0.76 |
| Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | Ethyl carboxylate group | Moderate bioactivity | 0.69 |
| 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine | Bromine instead of chlorine | Antimicrobial properties | 0.74 |
| 6-Chloro-3-methylimidazo[1,2-b]pyridazine | Methyl group addition | Potential anticancer effects | 0.59 |
This table highlights the unique combination of structural features and biological activities that distinguish this compound from others in its class.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of triazolo-pyridazines to enhance their biological activity:
- Study on Anticancer Activity : A study evaluated several triazolo-pyridazines for their ability to inhibit tubulin polymerization in cancer cells. The results indicated that modifications at specific positions significantly enhanced their potency compared to established drugs like combretastatin A-4 .
- Antimicrobial Evaluation : Another study assessed various pyrazole derivatives for antimicrobial activity against pathogens such as Staphylococcus aureus. The findings showed that certain derivatives exhibited minimal inhibitory concentrations (MIC) significantly lower than those of known antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that 6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in human breast cancer cells by activating caspase pathways and altering cell cycle dynamics. The compound's mechanism of action appears to involve the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.
Antimicrobial Properties
Another significant application is its antimicrobial activity. Studies have revealed that this compound possesses inhibitory effects against a range of bacterial strains. The compound's efficacy against resistant strains highlights its potential as a lead compound for developing new antibiotics. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance its antimicrobial potency.
Material Science Applications
Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer chemistry. It can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to degradation under extreme conditions.
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Mechanism
A detailed investigation into the anticancer mechanism of this compound revealed its ability to modulate key signaling pathways involved in tumor growth. The study utilized both in vitro and in vivo models to demonstrate significant tumor regression upon treatment with the compound.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, the antimicrobial efficacy of this compound was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a substantial reduction in bacterial load when treated with varying concentrations of the compound over a defined period.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at C6
The chloro group at position 6 on the pyridazine ring is susceptible to substitution due to electron-withdrawing effects from adjacent nitrogen atoms.
Key reactions :
-
Amination : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–120°C to yield 6-amino derivatives .
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Alkoxylation : Substitution with alkoxides (e.g., NaOMe, NaOEt) under reflux conditions in ethanol .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amination | Morpholine, DMF, 100°C | 6-Morpholino derivative | 63–85 | |
| Alkoxylation | NaOEt, EtOH, reflux | 6-Ethoxy derivative | 55–72 |
Electrophilic Substitution on the Aromatic Rings
The 3,5-dichlorophenyl group directs electrophiles to specific positions via resonance and inductive effects:
Observed reactivity :
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Halogenation : Bromination occurs preferentially at the para position of the dichlorophenyl ring under Br₂/FeBr₃ .
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Nitration : Limited reactivity due to electron-withdrawing Cl substituents; occurs at position 4 of the pyridazine ring under HNO₃/H₂SO₄ .
Ring-Opening and Rearrangement Reactions
The triazolo[4,3-b]pyridazine system undergoes ring transformations under harsh conditions:
Key processes :
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Acid-Catalyzed Rearrangement : Heating in HCl/EtOH induces ring expansion to form pyrido[2,3-d]triazines .
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Thermal Decomposition : At >200°C, releases N₂ gas and forms chlorinated biphenyl derivatives .
| Condition | Product | Byproduct | Reference |
|---|---|---|---|
| HCl/EtOH, 80°C, 6h | Pyrido[2,3-d]triazine derivative | NH₃ | |
| 220°C, vacuum | 3,5-Dichlorobiphenyl | N₂ |
Coordination Chemistry
The triazole nitrogen acts as a ligand for transition metals:
Complexation :
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Pd(II) Complexes : Forms stable complexes with PdCl₂ in ethanol, used in cross-coupling catalysis .
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Cu(I) Adducts : Reacts with CuI in acetonitrile to generate luminescent coordination polymers .
Photochemical Reactivity
UV irradiation (254 nm) induces:
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C-Cl Bond Cleavage : Generates radical intermediates that dimerize at the 6-position .
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Ring Contraction : Converts triazolo-pyridazine to imidazo-pyridazine systems .
Stability and Degradation
Hydrolytic Stability :
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Resistant to hydrolysis at pH 4–9 (25°C).
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Degrades rapidly under alkaline conditions (pH >10) via C-Cl bond hydrolysis .
Oxidative Stability :
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Triazolo[4,3-b]pyridazine Derivatives
*TPZ: [1,2,4]Triazolo[4,3-b]pyridazine
Key Observations:
Halogen Effects: The 3,5-dichlorophenyl group in the target compound enhances lipophilicity (logP ~2.8) compared to mono-halogenated analogs (e.g., 3-(4-fluorophenyl)-TPZ, logP ~2.1) . This improves membrane permeability but may reduce solubility. Fluorine at position 6 (e.g., 6-fluoro-3-(2-fluorophenyl)-TPZ) increases electrophilicity, favoring interactions with polar residues in BRD4 bromodomains .
Enzyme Inhibition :
- The target compound exhibits 10-fold higher potency against G2019S-LRRK2 (IC₅₀: 0.12 µM) than 3-methyl-TPZ derivatives (IC₅₀: 1.3 µM) due to optimal steric complementarity from the dichlorophenyl group .
- Piperazine at position 6 (e.g., 3-(m-tolyl)-TPZ-piperazine) shifts activity to DPP-4 inhibition, highlighting the scaffold’s versatility .
Antimicrobial Activity :
- 3-(4-Chlorobenzyl)-TPZ shows moderate antifungal activity (MIC: 8 µg/mL against C. albicans), while the 3,5-dichlorophenyl analog has broader-spectrum potency (MIC: 2 µg/mL) due to enhanced aryl stacking .
Preparation Methods
Nucleophilic Biaryl Coupling Followed by Thermal Ring Transformation
One of the primary synthetic approaches to triazolo[4,3-b]pyridazine derivatives, including compounds closely related to 6-chloro-3-(3,5-dichlorophenyl)-triazolo[4,3-b]pyridazine, involves the acylation of tetrazoles with chloroazines followed by thermal ring transformation. This method was exemplified in the synthesis of 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine, a structural analog, which provides a foundation for understanding the preparation of the target compound.
- Starting Materials: 3,6-dichloropyridazine and substituted tetrazoles (e.g., 5-(3,5-dichlorophenyl)tetrazole).
- Reaction Conditions: The reaction mixture is typically heated under reflux in a suitable solvent such as toluene for several hours (e.g., 5 hours).
- Mechanism: The nucleophilic aromatic substitution of the chlorine atom on the pyridazine ring by the tetrazole nitrogen occurs, followed by a thermal ring transformation that closes the triazole ring, forming the fused triazolopyridazine system.
Example Experimental Procedure:
- Yield and Purity: The product is typically obtained as an off-white powder with high purity after chromatography. Crystallization from chloroform/hexane may be used to obtain crystals for structural analysis.
Nucleophilic Substitution and Buchwald–Hartwig Amination for Intermediate Formation
Another approach involves the synthesis of Boc-protected piperazine intermediates via nucleophilic substitution or Buchwald–Hartwig amination, which are then deprotected and coupled with 2-(3,4-dichlorophenyl)acetic acid to form amide derivatives structurally related to the target compound.
- Intermediates: Boc-piperazine derivatives (e.g., 36a-aw).
- Deprotection: Removal of Boc protecting groups yields free amines (37a-aw).
- Coupling Reaction: Amine hydrochloride salts are coupled with 2-(3,4-dichlorophenyl)acetic acid using coupling reagents such as HOBt and EDC-HCl.
- Purification: Extraction with water and ethyl acetate followed by reverse-phase and/or normal-phase chromatography to achieve ≥95% purity.
This sequence allows for late-stage functionalization and analog generation but may present challenges in purification.
Reaction Optimization and Structural Insights
- Substituent Effects: Substitutions on the triazolopyridazine ring at the 3-position with phenyl or benzyl groups retain potency and stability, whereas simple methyl or halogen substitutions can lead to significant losses in activity, suggesting the importance of steric and electronic factors during synthesis.
- Ring System Planarity: The synthesized compounds exhibit high planarity, which is crucial for their biological activity and stability. Crystallographic studies confirm minimal deviations from planarity, with intramolecular hydrogen bonding stabilizing the structure.
Data Tables Summarizing Preparation Parameters
Research Findings and Notes on Preparation
- The acylation of tetrazoles with chloroazines followed by thermal ring transformation is a highly efficient route to synthesize triazolo-annulated azines, including the target compound.
- The nucleophilic substitution strategy for intermediate synthesis allows for structural diversification but requires careful purification due to complex mixtures.
- Crystallographic data reveal that the C–Cl bond length in the pyridazine ring is relatively long (~1.73 Å), indicating a reactive site for nucleophilic substitution during synthesis.
- Intramolecular hydrogen bonding and π–π stacking interactions contribute to the stability and crystallinity of the final compound, facilitating structural characterization.
Q & A
Q. Key Considerations :
- Monitor reaction temperature to avoid side products like decomposition intermediates .
- Validate intermediates via LC-MS or H NMR .
Basic: What analytical methods are recommended for characterizing this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
